

# Historical overview of beta-Endosulfan use in agriculture

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## Compound of Interest

Compound Name: *beta-Endosulfan*

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An In-depth Technical Guide on the Historical Use of **beta-Endosulfan** in Agriculture

## Introduction

Endosulfan is a broad-spectrum organochlorine insecticide and acaricide first introduced in the 1950s.[1][2] It was widely used globally to control a variety of insect pests on numerous agricultural crops.[1][3] Technical grade endosulfan is a mixture of two stereoisomers, alpha ( $\alpha$ )-endosulfan and beta ( $\beta$ )-endosulfan, typically in a 7:3 ratio.[4][5] The  $\beta$ -isomer is thermodynamically less stable and can slowly and irreversibly convert to the  $\alpha$ -form.[1][6]

Due to its high acute toxicity, potential for bioaccumulation, and role as an endocrine disruptor, endosulfan became a significant environmental and health concern.[6][7] These concerns ultimately led to a global ban on its manufacture and use under the Stockholm Convention on Persistent Organic Pollutants (POPs) in 2011, with a phase-out period for certain uses.[6][8] This guide provides a detailed historical overview of the use of **beta-endosulfan** in agriculture, focusing on its properties, environmental fate, and toxicological impact.

## Historical Overview of Agricultural Use

Developed in the early 1950s, endosulfan was approved for use in the United States in 1954.[6][9] Its global production was estimated at 9,000 tonnes per year in the early 1980s, increasing to an average of 12,800 tonnes annually in the 1990s.[1] India was one of the world's largest producers and consumers of endosulfan.[6]

Endosulfan was applied to a wide array of crops to control pests such as whiteflies, aphids, leafhoppers, Colorado potato beetles, and cabbage worms.[1][6] Major crops included:

- Fruits and Vegetables: Apples, tomatoes, potatoes.[6][10]
- Field Crops: Cotton, soy, tea, coffee, rice, and tobacco.[1][3][11]

Application was typically performed via aerial or ground-level foliar spray.[12] In India, for instance, it was extensively used on cashew plantations for over two decades, leading to significant environmental contamination and severe health issues in local communities.[11] In China, between 1994 and 2004, an estimated 25,700 tonnes of endosulfan were used, with cotton being the primary crop.[13]

## Physicochemical Properties and Environmental Fate

The two isomers of endosulfan have distinct physical and chemical properties that influence their environmental behavior. **Beta-endosulfan** is generally less volatile and more persistent in soil compared to the alpha-isomer.[3][4]

Upon release into the environment, endosulfan partitions into various compartments. It is semi-volatile and subject to long-range atmospheric transport, leading to its detection in remote ecosystems like the Arctic.[6][14] In soil and water, endosulfan is degraded by microbial action and hydrolysis to form metabolites, primarily endosulfan sulfate and endosulfan diol.[3] Endosulfan sulfate is of particular concern as it is as toxic as the parent compound and exhibits greater persistence.[3][9] The combined half-life of endosulfan and its sulfate metabolite can range from 9 months to 6 years.[6]

## Data on Physicochemical Properties and Environmental Persistence

The following tables summarize key quantitative data for **beta-endosulfan** and related compounds.

Table 1: Physicochemical Properties of Endosulfan Isomers

Property	$\alpha$ -Endosulfan	$\beta$ -Endosulfan	Source
Molecular Formula	C <sub>9</sub> H <sub>6</sub> Cl <sub>6</sub> O <sub>3</sub> S	C <sub>9</sub> H <sub>6</sub> Cl <sub>6</sub> O <sub>3</sub> S	[15]
Vapor Pressure (mbar)	5.60 x 10 <sup>-3</sup> (at 351.5 K)	Lower than $\alpha$ -isomer	[16]
Water Solubility	Similar to $\beta$ -isomer	Similar to $\alpha$ -isomer	[16]
Octanol-Water Partition Coefficient (K <sub>ow</sub> )	Similar to $\beta$ -isomer	Similar to $\alpha$ -isomer	[16]

Table 2: Environmental Fate and Persistence of Endosulfan

Parameter	Value	Conditions	Source
$\beta$ -Endosulfan Half-life (DT <sub>50</sub> ) in Soil	108 - 264 days (mean 157 days)	Aerobic	[3]
$\alpha$ -Endosulfan Half-life (DT <sub>50</sub> ) in Soil	12 - 39 days (mean 27.5 days)	Aerobic	[3]
Total Endosulfan Half-life (DT <sub>50</sub> ) in Soil	288 - 2,241 days (9 months to 6 years)	Aerobic	[3]
Half-life in Water	35 - 187 days	Anaerobic	[3]

Table 3: Acute Toxicity of Endosulfan Isomers

Organism	Isomer	LD <sub>50</sub> / LC <sub>50</sub>	Source
Rat (oral LD <sub>50</sub> )	$\alpha$ -Endosulfan	76 mg/kg	[2]
Rat (oral LD <sub>50</sub> )	$\beta$ -Endosulfan	240 mg/kg	[2]
Rat (inhalation LC <sub>50</sub> , 4h, female)	Technical Grade	12.6 mg/m <sup>3</sup>	[5]
Rat (inhalation LC <sub>50</sub> , 4h, male)	Technical Grade	34.5 mg/m <sup>3</sup>	[5]

Table 4: Bioconcentration of Endosulfan in Aquatic Organisms

Organism Type	Bioconcentration Factor (BCF) Range (L/kg wet wt.)	Source
Fish	20 to 11,600	[17]
Aquatic Invertebrates	20 to 600	[17]

## Experimental Protocols

### Protocol for Acute Oral Toxicity Assessment (Rat LD<sub>50</sub>)

This protocol is a generalized representation based on standard toxicological testing guidelines.

- **Test Animals:** Healthy, young adult laboratory rats (e.g., Wistar or Sprague-Dawley strain), nulliparous and non-pregnant females. Animals are acclimatized to laboratory conditions for at least 5 days.
- **Housing and Feeding:** Animals are housed in individual cages with controlled temperature ( $22 \pm 3$  °C), humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.
- **Dose Preparation:** Technical grade endosulfan is dissolved in a suitable vehicle (e.g., corn oil). A range of dose levels is prepared to elicit a spectrum of toxic effects and mortality.
- **Administration:** A single dose of the test substance is administered to fasted animals by gavage. A control group receives the vehicle only.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity (e.g., convulsions, tremors, changes in behavior), and body weight changes. Observations are frequent on the day of dosing and at least daily thereafter for 14 days.[5]
- **Necropsy:** All animals (those that die during the study and survivors at 14 days) are subjected to a gross necropsy.

- **Data Analysis:** The LD<sub>50</sub> (the dose estimated to cause mortality in 50% of the test animals) is calculated using appropriate statistical methods (e.g., Probit analysis).

## Protocol for Soil Degradation Study (DT<sub>50</sub>)

This protocol outlines a typical laboratory experiment to determine the persistence of **beta-endosulfan** in soil.

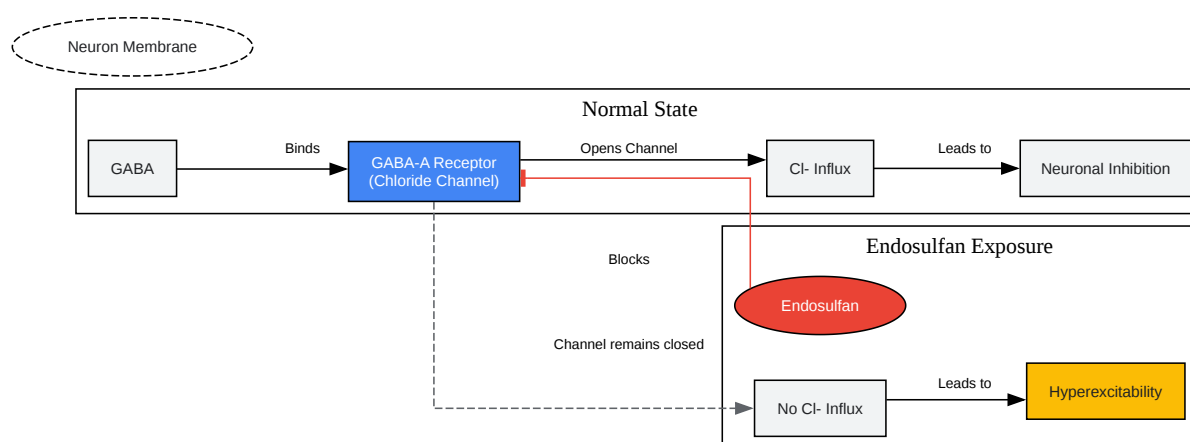
- **Soil Collection and Preparation:** Soil is collected from a location with no prior pesticide contamination. It is sieved (e.g., 2 mm) to remove large particles and debris. The soil's physicochemical properties (pH, organic matter content, texture) are characterized.
- **Test Substance Application:** A solution of <sup>14</sup>C-labeled or non-labeled **beta-endosulfan** in an organic solvent is applied to the soil to achieve a desired concentration. The solvent is allowed to evaporate.
- **Incubation:** The treated soil samples are incubated in the dark under controlled aerobic conditions (e.g., 20 ± 2 °C and 40-60% of maximum water holding capacity).
- **Sampling:** Replicate soil samples are collected at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
- **Residue Analysis:** Soil samples are extracted using an appropriate solvent (e.g., acetonitrile/water mixture). The extracts are analyzed by a suitable chromatographic method (e.g., Gas Chromatography with Electron Capture Detection, GC-ECD, or Liquid Chromatography-Mass Spectrometry, LC-MS) to quantify the concentration of **beta-endosulfan** and its major degradation products (like endosulfan sulfate).
- **Data Analysis:** The rate of degradation is determined, and the half-life (DT<sub>50</sub>) is calculated assuming first-order kinetics.

## Toxicological Mechanisms and Signaling Pathways

Endosulfan exerts its toxicity through multiple mechanisms, primarily as a neurotoxin and an endocrine disruptor.

### Neurotoxicity via GABA Receptor Antagonism

The primary mode of action for endosulfan's acute toxicity is its effect on the central nervous system.[2][7] It acts as a non-competitive antagonist of the gamma-aminobutyric acid (GABA-A) receptor.[15] By blocking the GABA-gated chloride channel, it inhibits the influx of chloride ions into neurons. This action reduces the inhibitory effect of GABA, leading to hyperexcitability of the central nervous system, which can result in tremors, convulsions, and, in severe cases, death.[2][6]



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Caption: Endosulfan's neurotoxic mechanism via GABA-A receptor antagonism.

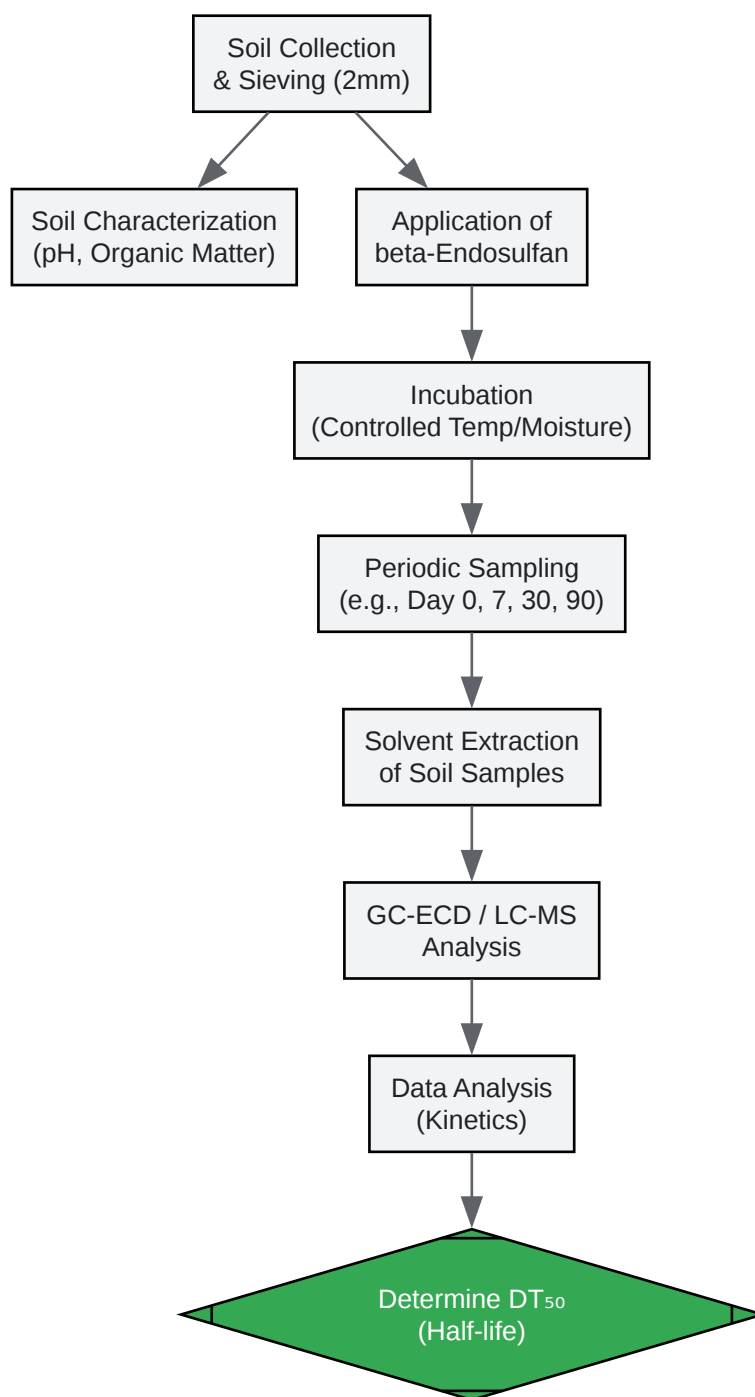
## Endocrine Disruption

Endosulfan is a known endocrine-disrupting chemical (EDC).[6][7] It exhibits anti-androgenic activity, meaning it can interfere with the function of male sex hormones.[6] Studies have linked endosulfan exposure to reduced testosterone levels and delayed sexual maturity in males.[6] It has also been shown to act as a xenoestrogen, mimicking or enhancing the effects of estrogen, and can inhibit aromatase, an enzyme crucial for estrogen synthesis.[6]

## Other Signaling Pathways

Recent research has identified other molecular pathways affected by endosulfan, contributing to its broader toxicity:

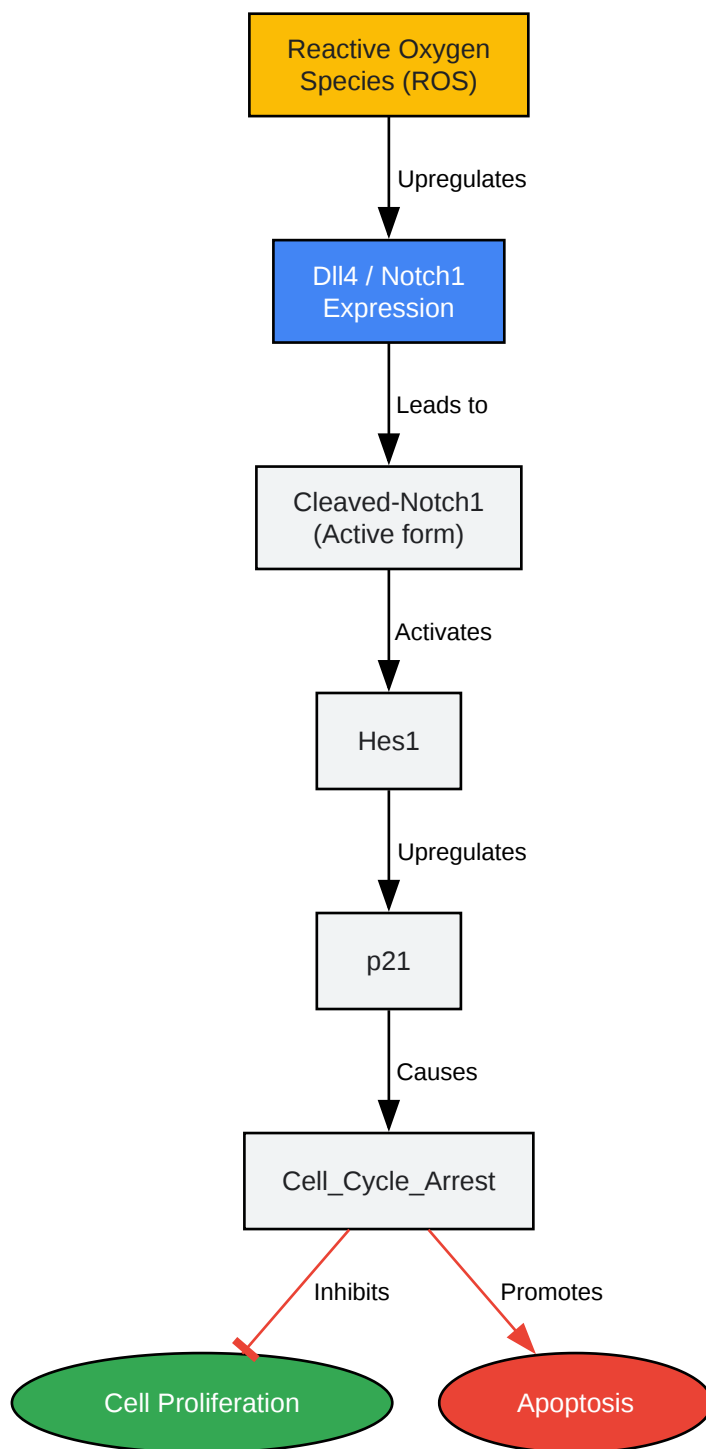
- **Notch Signaling Pathway:** Endosulfan has been shown to inhibit cell proliferation in human umbilical vein endothelial cells (HUVECs) by disrupting the Notch signaling pathway. This effect is linked to oxidative stress and can lead to cell cycle arrest and apoptosis.[18]
- **Oxidative Stress and Cell Cycle Arrest:** In various cell types, including spermatogonial cells, endosulfan induces the production of reactive oxygen species (ROS), leading to oxidative stress and DNA damage.[8][19] This can trigger cell cycle arrest by inhibiting signaling pathways mediated by proteins like PKC- $\alpha$ , ultimately leading to reduced cell viability and apoptosis.[19]



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Caption: Experimental workflow for a soil degradation study.





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Caption: Impact of endosulfan on the Notch signaling pathway in endothelial cells.

## Conclusion

**Beta-endosulfan**, as a key component of technical endosulfan, played a significant role in agriculture for over half a century. Its effectiveness against a broad range of pests led to its widespread use on critical food and fiber crops worldwide. However, its chemical properties, particularly its environmental persistence and that of its toxic metabolite endosulfan sulfate, resulted in widespread environmental contamination. The substantial body of scientific evidence detailing its acute neurotoxicity, endocrine-disrupting effects, and impacts on various cellular signaling pathways highlighted its significant risk to non-target organisms, including humans. This culminated in the global consensus to ban its use under the Stockholm Convention, marking a critical step in mitigating the legacy of persistent organic pollutants in the environment.

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